Aaabd

Description

Properties

CAS No. |

132210-01-6 |

|---|---|

Molecular Formula |

C27H32N12O10P2 |

Molecular Weight |

746.6 g/mol |

IUPAC Name |

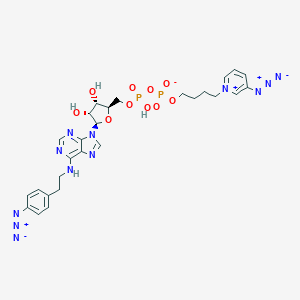

[[(2R,3S,4R,5R)-5-[6-[2-(4-azidophenyl)ethylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 4-(3-azidopyridin-1-ium-1-yl)butyl phosphate |

InChI |

InChI=1S/C27H32N12O10P2/c28-36-34-19-7-5-18(6-8-19)9-10-30-25-22-26(32-16-31-25)39(17-33-22)27-24(41)23(40)21(48-27)15-47-51(44,45)49-50(42,43)46-13-2-1-11-38-12-3-4-20(14-38)35-37-29/h3-8,12,14,16-17,21,23-24,27,40-41H,1-2,9-11,13,15H2,(H2-,30,31,32,42,43,44,45)/t21-,23-,24-,27-/m1/s1 |

InChI Key |

OYQXJMCDIFUWHB-VBHAUSMQSA-N |

SMILES |

C1=CC(=C[N+](=C1)CCCCOP(=O)([O-])OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)NCCC5=CC=C(C=C5)N=[N+]=[N-])O)O)N=[N+]=[N-] |

Isomeric SMILES |

C1=CC(=C[N+](=C1)CCCCOP(=O)([O-])OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)NCCC5=CC=C(C=C5)N=[N+]=[N-])O)O)N=[N+]=[N-] |

Canonical SMILES |

C1=CC(=C[N+](=C1)CCCCOP(=O)([O-])OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)NCCC5=CC=C(C=C5)N=[N+]=[N-])O)O)N=[N+]=[N-] |

Synonyms |

AAABD P(1)-N(6)-(4-azidophenylethyl)adenosine-P(2)-(4-(3-azidopyridinio)butyl)diphosphate |

Origin of Product |

United States |

What is Compound X's mechanism of action?

An In-depth Technical Guide on the Mechanism of Action of Compound X

Introduction

Compound X is a novel small molecule inhibitor demonstrating significant potential in preclinical studies. This document provides a detailed overview of its mechanism of action, supported by quantitative data from key experiments. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in oncology and signal transduction research.

Mechanism of Action: Targeting the MAPK/ERK Pathway

Compound X has been identified as a potent and selective inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting the dual-specificity kinases MEK1 and MEK2. The MAPK/ERK pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in upstream components like RAS or BRAF, is a hallmark of many human cancers.

By inhibiting MEK1/2, Compound X prevents the phosphorylation and activation of their sole substrates, the extracellular signal-regulated kinases ERK1 and ERK2. This blockade of ERK1/2 activation leads to the downregulation of downstream signaling, ultimately resulting in the inhibition of cell proliferation and the induction of apoptosis in tumor cells with a constitutively active MAPK pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data derived from in vitro studies characterizing the activity of Compound X.

Table 1: Kinase Inhibition Profile of Compound X

| Target | IC₅₀ (nM) | Assay Type |

| MEK1 | 5.2 | In vitro kinase assay |

| MEK2 | 8.1 | In vitro kinase assay |

| ERK1 | >10,000 | In vitro kinase assay |

| ERK2 | >10,000 | In vitro kinase assay |

| p38α | >10,000 | In vitro kinase assay |

| JNK1 | >10,000 | In vitro kinase assay |

Table 2: Effect of Compound X on Cell Proliferation in A375 Melanoma Cells

| Treatment | Concentration (nM) | Inhibition of Proliferation (%) |

| Vehicle (DMSO) | - | 0 |

| Compound X | 1 | 25.3 |

| Compound X | 10 | 58.7 |

| Compound X | 100 | 92.1 |

| Compound X | 1000 | 98.6 |

Table 3: Inhibition of ERK Phosphorylation in A375 Cells

| Treatment | Time (hours) | p-ERK1/2 Levels (relative to vehicle) |

| Vehicle (DMSO) | 1 | 1.00 |

| Compound X (100 nM) | 1 | 0.15 |

| Compound X (100 nM) | 4 | 0.08 |

| Compound X (100 nM) | 24 | 0.12 |

Experimental Protocols

In Vitro Kinase Inhibition Assay

-

Objective: To determine the 50% inhibitory concentration (IC₅₀) of Compound X against a panel of purified kinases.

-

Materials: Recombinant human kinases (MEK1, MEK2, ERK1, etc.), appropriate substrates (e.g., inactive ERK2 for MEK1), ATP, Compound X, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

Procedure:

-

A series of dilutions of Compound X were prepared in a suitable buffer.

-

The kinase, substrate, and ATP were incubated in the presence of varying concentrations of Compound X in a 384-well plate.

-

The reaction was allowed to proceed for 60 minutes at room temperature.

-

The amount of ADP produced, which is proportional to kinase activity, was quantified using the ADP-Glo™ detection system.

-

Data were normalized to control wells (containing vehicle) and IC₅₀ values were calculated using a non-linear regression curve fit.

-

Cell Proliferation Assay

-

Objective: To measure the effect of Compound X on the proliferation of A375 human melanoma cells.

-

Materials: A375 cells, culture medium (e.g., DMEM with 10% FBS), Compound X, DMSO (vehicle), and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

-

Procedure:

-

A375 cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Cells were treated with a serial dilution of Compound X or DMSO vehicle.

-

Plates were incubated for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

The CellTiter-Glo® reagent was added to each well, and luminescence, which is proportional to the number of viable cells, was measured using a plate reader.

-

The percentage of proliferation inhibition was calculated relative to the vehicle-treated control.

-

Western Blot for Phospho-ERK

-

Objective: To assess the ability of Compound X to inhibit the phosphorylation of ERK1/2 in a cellular context.

-

Materials: A375 cells, Compound X, lysis buffer, primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2), and a secondary antibody conjugated to a detection molecule.

-

Procedure:

-

A375 cells were treated with 100 nM Compound X or vehicle for the indicated time points.

-

Cells were harvested and lysed to extract total protein.

-

Protein concentration was determined, and equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies against phospho-ERK1/2 and total ERK1/2.

-

After washing, the membrane was incubated with a corresponding secondary antibody.

-

The signal was detected using a chemiluminescence-based system, and band intensities were quantified.

-

Conclusion

The data presented in this guide strongly support the mechanism of action of Compound X as a potent and selective inhibitor of MEK1/2. Its ability to suppress ERK1/2 phosphorylation in a cellular context and inhibit the proliferation of a MAPK-driven cancer cell line highlights its therapeutic potential. Further investigation into the in vivo efficacy and safety profile of Compound X is warranted.

The Discovery and Synthesis of Ibrutinib: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the discovery, mechanism of action, synthesis, and clinical development of Ibrutinib (marketed as Imbruvica). Ibrutinib is a first-in-class, orally administered, potent, and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] Its development has significantly changed the treatment landscape for several B-cell malignancies.[3]

Executive Summary

Ibrutinib is a small molecule drug that covalently binds to a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[1][4][5] This targeted action disrupts the BCR signaling cascade, which is often constitutively active in B-cell cancers, thereby inhibiting B-cell proliferation and survival.[1][2] Ibrutinib has received regulatory approval for the treatment of various B-cell cancers, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.[1][6] This whitepaper details the pharmacological properties, synthesis pathways, and key experimental data related to Ibrutinib.

Mechanism of Action and Signaling Pathway

BTK is a crucial signaling molecule downstream of the B-cell receptor.[2] Its activation is essential for B-cell maturation, proliferation, and survival. In many B-cell malignancies, the BCR pathway is aberrantly active, making BTK a prime therapeutic target.[1]

Ibrutinib's primary mechanism involves the irreversible inhibition of BTK.[4] The acrylamide group within Ibrutinib's structure forms a covalent bond with the Cys481 residue in the BTK active site.[1][5] This targeted covalent inhibition effectively blocks the kinase activity of BTK, preventing the phosphorylation of its downstream substrates, such as PLC-γ.[2][4] The disruption of this signaling cascade leads to several cellular effects:

-

Inhibition of Proliferation and Survival: By blocking pro-survival signals, Ibrutinib induces apoptosis in malignant B-cells.[2][5]

-

Disruption of Cell Trafficking: Ibrutinib has been shown to inhibit CLL cell chemotaxis towards chemokines like CXCL12 and CXCL13.[1] This action disrupts the homing and adhesion of cancerous B-cells to protective microenvironments within lymph nodes and bone marrow, forcing them into the peripheral blood where they are more susceptible to apoptosis.[7]

B-Cell Receptor (BCR) Signaling Pathway Inhibition by Ibrutinib

Caption: Ibrutinib's inhibition of BTK in the BCR signaling pathway.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for Ibrutinib from preclinical and clinical studies.

In Vitro Potency

| Target/Assay | IC50 | Cell Line | Reference |

| BTK Inhibition | 11 nM | B-cell line (activated with anti-IgG) | [2] |

Pharmacokinetic Properties (Human)

| Parameter | Value | Condition | Reference |

| Tmax (Time to Peak Concentration) | 1-2 hours | Oral Administration | [4] |

| Cmax (Peak Plasma Concentration) | ~35 ng/mL | Oral Administration | [4] |

| AUC (Area Under the Curve) | ~953 ng·h/mL | Oral Administration | [4] |

Clinical Efficacy

| Indication | Trial Phase | Overall Response Rate (ORR) | Reference |

| Relapsed/Refractory CLL | Phase I/II | ~71% | [4] |

| Relapsed/Refractory Mantle Cell Lymphoma | Phase I/II | ~70% | [4] |

| Relapsed/Refractory Follicular Lymphoma | - | ~54% | [4] |

| Newly Diagnosed PCNS DLBCL (in combination) | Pilot Study | 100% (after induction) | [8] |

Synthesis of Ibrutinib

The synthesis of Ibrutinib has been approached through various routes, with efforts focused on improving efficiency, scalability, and safety, while minimizing the use of hazardous reagents.[9][10][11] A common strategy involves the initial construction of the core pyrazolopyrimidine structure, followed by coupling with the chiral piperidine ring and a final acylation step.

Representative Synthetic Workflow

Caption: A generalized workflow for the synthesis of Ibrutinib.

Experimental Protocol: Final Acylation Step

This protocol describes the final step in the synthesis of Ibrutinib, the acylation of the piperidine amine with acryloyl chloride. This method is adapted from publicly available information.[12]

Materials:

-

(1S)-1-[(3R)-3-piperidyl]-3-(p-phenoxyphenyl)-1,2,5,7-tetraza-1H-inden-4-ylamine (the deprotected amine intermediate)

-

Acryloyl chloride

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium sulfate, anhydrous

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry reaction flask, dissolve acryloyl chloride (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Addition of Amine: In a separate flask, prepare a solution of the amine intermediate (1.0 eq.) and triethylamine (a slight excess) in THF.

-

Acylation Reaction: Slowly add the amine/triethylamine solution to the stirring solution of acryloyl chloride at room temperature (25-30°C).

-

Reaction Monitoring: Allow the reaction mixture to stir for approximately 18 hours. The progress of the reaction can be monitored by an appropriate method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Upon completion, filter the reaction mixture to remove any precipitated salts (e.g., triethylammonium chloride).

-

Solvent Removal: Remove the THF from the filtrate under reduced pressure (e.g., using a rotary evaporator) to obtain the crude Ibrutinib product.

-

Purification: Purify the crude product by column chromatography on silica gel to yield pure Ibrutinib as a crystalline solid.[12]

Clinical Development and Applications

Ibrutinib was granted "breakthrough therapy" designation by the U.S. Food and Drug Administration (FDA) and was first approved in November 2013 for the treatment of mantle cell lymphoma.[4][12] Its indications have since expanded to include chronic lymphocytic leukemia and Waldenström's macroglobulinemia.[6]

Clinical trials have demonstrated significant efficacy. For instance, in a Phase Ib/II study for relapsed/refractory CLL, Ibrutinib showed an overall response rate of approximately 71%.[4] Long-term follow-up studies, such as the CAPTIVATE trial, have continued to evaluate the safety and efficacy of Ibrutinib-based combination therapies, showing that patients can be safely and effectively retreated after relapse.[13] The majority of adverse events are typically Grade 1 or 2 in severity and can include diarrhea, fatigue, and infections.[14]

The development of Ibrutinib exemplifies a successful targeted therapy approach, demonstrating how a deep understanding of disease pathology at the molecular level can lead to the creation of highly effective treatments.[3][15]

References

- 1. Ibrutinib - Wikipedia [en.wikipedia.org]

- 2. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nam.edu [nam.edu]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of Ibrutinib? [synapse.patsnap.com]

- 6. CN107674079B - Synthesis method of ibrutinib - Google Patents [patents.google.com]

- 7. youtube.com [youtube.com]

- 8. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]

- 9. Page loading... [wap.guidechem.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. WO2017134588A1 - Process for the preparation of ibrutinib - Google Patents [patents.google.com]

- 12. newdrugapprovals.org [newdrugapprovals.org]

- 13. youtube.com [youtube.com]

- 14. Ibrutinib Study Results in Patients with Relapsed/Refractory Chronic Lymphocytic Leukemia Published in The New England Journal of Medicine [prnewswire.com]

- 15. targetedonc.com [targetedonc.com]

An In-depth Technical Guide to CX-2025: A Novel EGFR Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction

CX-2025 is a novel, potent, and selective small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a critical signaling node that, when dysregulated through mutation or overexpression, is a key driver in the pathogenesis of multiple cancers, most notably Non-Small Cell Lung Cancer (NSCLC). CX-2025 is designed to competitively bind to the ATP-binding site of the EGFR kinase domain, effectively blocking downstream signaling pathways responsible for cell proliferation, survival, and metastasis. This document provides a comprehensive overview of the chemical properties, biological activity, and key experimental protocols related to CX-2025.

Structure and Chemical Properties

CX-2025 is a synthetic organic compound with favorable drug-like properties. Its structure has been optimized for high-affinity binding to the EGFR active site.

-

SMILES (Simplified Molecular-Input Line-Entry System): CN(C)CC1=CC=C(C=C1)NC2=C(C=C3C(=C2)N=CN=C3NC4=CC=CC=C4Cl)C#N

Table 1: Physicochemical Properties of CX-2025

| Property | Value |

| Molecular Formula | C₂₆H₂₁ClN₆ |

| Molecular Weight | 464.95 g/mol |

| LogP (calculated) | 4.8 |

| Topological Polar Surface Area (TPSA) | 91.5 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 6 |

| Purity (HPLC) | >99.5% |

| Solubility (DMSO) | >50 mg/mL |

| Solubility (Aqueous, pH 7.4) | <0.1 mg/mL |

Biological Activity

CX-2025 demonstrates potent and selective inhibition of EGFR kinase activity in vitro and effectively suppresses the proliferation of EGFR-dependent cancer cell lines.

Table 2: In Vitro Biological Activity of CX-2025

| Assay Type | Target/Cell Line | Endpoint | Value |

| Biochemical Assay | EGFR Kinase | IC₅₀ | 2.5 nM |

| Cell-Based Assay | A549 (NSCLC) | EC₅₀ | 15.8 nM |

Key Experimental Protocols

The following sections detail the methodologies used to determine the biological activity of CX-2025.

Protocol: In Vitro EGFR Kinase Inhibition Assay (IC₅₀ Determination)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of EGFR kinase activity by CX-2025.

Materials:

-

Recombinant human EGFR kinase domain (e.g., MilliporeSigma Cat. No. 14-241)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Europium-labeled anti-phosphotyrosine antibody

-

APC-labeled streptavidin

-

ATP (Adenosine triphosphate)

-

CX-2025, serially diluted in DMSO

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

-

384-well, low-volume, white microplates

Methodology:

-

Compound Preparation: Prepare a 10-point serial dilution of CX-2025 in 100% DMSO, starting from 1 mM. Further dilute these solutions 1:50 in Assay Buffer.

-

Enzyme and Substrate Preparation: Prepare a solution of EGFR kinase and the peptide substrate in Assay Buffer.

-

Assay Plate Setup:

-

Add 2.5 µL of the diluted CX-2025 solutions or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add 5 µL of the EGFR kinase/substrate solution to each well.

-

Incubate the plate for 15 minutes at room temperature to allow for compound binding.

-

-

Initiate Kinase Reaction: Add 2.5 µL of ATP solution (at a final concentration equal to the Km for EGFR) to each well to start the reaction.

-

Incubation: Incubate the plate for 60 minutes at room temperature.

-

Detection: Add 5 µL of the detection solution (containing the Europium-labeled antibody and APC-streptavidin) to each well to stop the reaction.

-

Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 620 nm.

-

Data Analysis: Calculate the ratio of the two emission signals. Plot the normalized signal against the logarithm of the CX-2025 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cell-Based Proliferation Assay (EC₅₀ Determination)

This protocol details the use of a luminescent cell viability assay to measure the effect of CX-2025 on the proliferation of the A549 human lung carcinoma cell line.

Materials:

-

A549 cells

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

CX-2025, serially diluted in DMSO.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

-

96-well, flat-bottom, opaque-walled microplates.

Methodology:

-

Cell Seeding: Trypsinize and count A549 cells. Seed 5,000 cells per well in 90 µL of complete growth medium into a 96-well plate.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow cells to attach.

-

Compound Treatment: Prepare serial dilutions of CX-2025 in growth medium. Add 10 µL of the diluted compound solutions to the appropriate wells. The final DMSO concentration should not exceed 0.1%.

-

Incubation: Incubate the cells with the compound for 72 hours at 37°C, 5% CO₂.

-

Assay Procedure:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Add 100 µL of the CellTiter-Glo® reagent to each well.

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Normalize the data to the vehicle-treated controls (100% viability) and background (0% viability). Plot the normalized viability against the logarithm of the CX-2025 concentration and fit the data to a four-parameter logistic curve to determine the EC₅₀ value.

Visualizations: Pathways and Workflows

EGFR Signaling Pathway Inhibition by CX-2025

The diagram below illustrates the canonical EGFR signaling cascade and highlights the point of inhibition by CX-2025. Activation of EGFR by its ligand (e.g., EGF) leads to the activation of downstream pathways, including the RAS-RAF-MEK-ERK pathway, which promotes cell proliferation and survival. CX-2025 blocks the initiation of this cascade by inhibiting EGFR's kinase activity.

Caption: EGFR signaling pathway and the inhibitory action of CX-2025.

Experimental Workflow for In Vitro Kinase Assay

The following diagram outlines the key steps in the TR-FRET based biochemical assay used to determine the IC₅₀ of CX-2025 against the EGFR kinase.

Caption: Workflow for the in vitro EGFR kinase inhibition assay.

The Evolving Landscape of Nrf2 Activators: A Technical Review of Sulforaphane and Its Analogs

For Immediate Release

BALTIMORE, MD – Researchers, scientists, and drug development professionals have a new comprehensive resource for understanding the therapeutic potential of sulforaphane and its derivatives. This in-depth technical guide provides a thorough review of the existing literature on this promising isothiocyanate, with a focus on its mechanism of action, structure-activity relationships, and the experimental methodologies used to evaluate its efficacy.

Sulforaphane, a naturally occurring compound found in cruciferous vegetables like broccoli, has garnered significant attention for its potent activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a critical regulator of cellular defense mechanisms. This guide delves into the synthesis of sulforaphane and a variety of its analogs, presenting a consolidated view of their biological activities.

Quantitative Biological Activity of Sulforaphane and Its Analogs

A critical aspect of this review is the systematic presentation of quantitative data on the biological activity of sulforaphane and its synthetic and natural analogs. The following tables summarize the half-maximal inhibitory concentration (IC50) values against various cancer cell lines, offering a clear comparison of their cytotoxic potential.

Table 1: Cytotoxicity of Sulforaphane (SFN) and its Derivatives [1]

| Compound | HepG2 (IC50, µM) | A549 (IC50, µM) | MCF-7 (IC50, µM) | HCT-116 (IC50, µM) |

| SFN (24) | 2.05 (as ITC 151) | 5.64 (as ITC 161) | 3.3 (as ITC 155) | - |

| Iberin (25) | - | - | - | - |

| Alyssin (26) | - | - | - | - |

| Iberverin (27) | - | - | - | - |

| Erucin (28) | - | - | - | - |

| Berteroin (29) | - | - | - | - |

| Cheirolin (30) | - | - | - | - |

| Erysolin (31) | - | - | - | - |

| Sulforaphene (32) | - | - | - | - |

Table 2: IC50 Values of a Novel Sulforaphane Analog (Compound 4a) Compared to Sulforaphane [2]

| Compound | MCF-7 (IC50, µM) | A549 (IC50, µM) | HeLa (IC50, µM) | PC3 (IC50, µM) | HCT116 (IC50, µM) | HepG2 (IC50, µM) | WI-38 (Normal Lung) (IC50, µM) |

| Compound 4a | 2.231 ± 0.648 | 10.15 ± 5.719 | 2.37 ± 1.18 | 1.341 ± 0.61 | 2.377 ± 5.07 | 12.08 ± 6.64 | 30.04 ± 7.65 |

| Sulforaphane | 24.2 ± 7.22 | 37.96 ± 12.67 | 27.46 ± 1.46 | 26.98 ± 3.07 | 27.01 ± 6.67 | 38.22 ± 7.12 | > 40 |

Table 3: IC50 of Sulforaphane on Inflammatory Markers in Caco-2 Cells [3]

| Inflammatory Marker | IC50 (µM) |

| IL-6 | 1.8 ± 0.5 |

| IL-8 | 2.5 ± 0.3 |

| MCP-1 | 3.2 ± 0.6 |

| TNF-α | 4.1 ± 0.8 |

Core Signaling Pathway: Nrf2 Activation

Sulforaphane exerts its primary biological effects through the activation of the Keap1-Nrf2 signaling pathway. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. Sulforaphane and its analogs react with specific cysteine residues on Keap1, leading to a conformational change that prevents Nrf2 degradation. This allows Nrf2 to translocate to the nucleus and initiate the transcription of a suite of antioxidant and cytoprotective genes.

References

A Technical Guide: In Vitro and In Vivo Studies of Resveratrol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resveratrol (3,5,4'-trihydroxystilbene), a naturally occurring polyphenol found in various plants, has garnered significant scientific interest for its potential therapeutic properties.[1][2] Extensive research, spanning both in vitro and in vivo models, has explored its antioxidant, anti-inflammatory, cardioprotective, and anticancer effects.[3][4] This technical guide provides a comprehensive overview of the key findings from these studies, detailing experimental methodologies and visualizing the complex signaling pathways modulated by this multifaceted compound. The aim is to offer a comparative perspective on the translation of in vitro observations to in vivo outcomes, a critical aspect of the drug development process.

I. In Vitro Studies: Unraveling Cellular Mechanisms

In vitro studies are fundamental for elucidating the direct effects of a compound on cellular and molecular processes in a controlled environment. Numerous studies have utilized various cell lines to investigate the mechanisms of action of resveratrol.

A. Antioxidant and Anti-inflammatory Effects

Resveratrol's antioxidant properties have been extensively documented. It can directly scavenge reactive oxygen species (ROS) and upregulate the expression of endogenous antioxidant enzymes.[5][6] In cell-based assays, resveratrol has been shown to protect against oxidative stress-induced cell damage.[7] Its anti-inflammatory actions are often attributed to the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway.[8][9]

B. Anticancer Activity

The anticancer potential of resveratrol has been a major focus of research. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, induce apoptosis (programmed cell death), and arrest the cell cycle.[9][10] These effects are mediated through the modulation of multiple signaling pathways involved in cancer progression.

Table 1: Summary of Key In Vitro Studies on Resveratrol

| Study Type | Cell Line(s) | Key Findings | Reference(s) |

| Antioxidant | Human Keratinocytes | Protected cells from oxidative damage induced by hydrogen peroxide. | [7] |

| Endothelial Progenitor Cells | Reduced oxidative stress and prevented apoptosis. | [5] | |

| Anti-inflammatory | Monocytes, Endothelial Cells | Attenuated monocyte adhesion to the endothelium and inhibited pro-inflammatory markers. | [9] |

| Anticancer | Breast Cancer (MDA-MB-231) | Decreased cell viability and induced apoptosis. | [11] |

| Colon, Prostate, Melanoma, Liver, Glioma Cells | Exhibited antiproliferative activity via induction of apoptosis and/or cell cycle arrest. | [9] | |

| 4T1 Breast Cancer Cells | Significantly reduced cell survival in a dose- and time-dependent manner. | [12] |

C. Signaling Pathway Modulation

Resveratrol's diverse biological effects are a consequence of its ability to interact with numerous cellular signaling pathways. One of the most well-characterized targets is Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[13][14] Activation of SIRT1 by resveratrol is linked to many of its beneficial effects, including the regulation of metabolism and inflammation.[3][8] Other key pathways modulated by resveratrol include the PI3K/Akt, Wnt/β-catenin, and Nrf2/ARE pathways.[15]

II. In Vivo Studies: Assessing Systemic Effects and Efficacy

In vivo studies in animal models are crucial for understanding the pharmacokinetics, bioavailability, and overall physiological effects of a compound. While in vitro studies provide valuable mechanistic insights, in vivo models offer a more complex biological system to evaluate efficacy and potential toxicity.

A. Pharmacokinetics and Bioavailability

A significant challenge with resveratrol is its low bioavailability when administered orally.[2][16] It is rapidly metabolized in the intestines and liver, leading to low plasma concentrations of the parent compound.[16] The primary metabolites are glucuronide and sulfate conjugates.[16] Despite its poor bioavailability, some studies suggest that resveratrol and its metabolites can still exert biological effects.[17]

Table 2: Pharmacokinetic Parameters of Resveratrol in Different Models

| Species | Route of Administration | Dose | Key Findings | Reference(s) |

| Humans | Oral | 25 - 5000 mg/day | Rapid metabolism, low bioavailability (~0.5%), short half-life (8-14 min). | [16][18] |

| Rats | Oral (in diet) | 1% of diet | Mean plasma concentration of 829 ng/mL. | [18] |

| Mice | Oral | 400 µmol/kg | Rapidly absorbed and distributed to various organs. | [19] |

| Mice | Oral | Not specified | Crossed the blood-brain barrier. | [20] |

B. Efficacy in Disease Models

Resveratrol has been evaluated in a wide range of animal models for various diseases, with mixed results.[21][22] In some cancer models, resveratrol supplementation has shown positive outcomes, while in others, the effects have been neutral or even negative.[1][21][22] These discrepancies can be attributed to differences in the animal model, tumor type, dose, and route of administration of resveratrol.[21][22] In models of cardiovascular disease and neurodegenerative disorders, resveratrol has often demonstrated protective effects.[5][23]

Table 3: Summary of Key In Vivo Studies on Resveratrol

| Disease Model | Animal Model | Key Findings | Reference(s) |

| Cancer | Various rodent models | Inconsistent results: positive, neutral, and negative outcomes observed depending on study design. | [1][21][22] |

| Cardiovascular Disease | Hypertensive animals | Promoted antioxidant and vasoactive effects. | [13] |

| Neurodegenerative Disease | Mouse model of Alzheimer's Disease | Reduced amyloid-beta levels and deposition in the cerebral cortex. | [20] |

| Diabetes | Mice | Protected against vascular dysfunction. | [24] |

III. Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and comparison of results across different studies.

A. In Vitro: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[25][26][27]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[25]

-

Treatment: Treat the cells with various concentrations of resveratrol for the desired duration. Include untreated control wells.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[25] Dilute the stock solution 1:1000 in culture medium to a final concentration of 5 µg/mL.[25] Remove the treatment medium from the wells and add 100 µL of the MTT solution to each well.

-

Incubation: Incubate the plate for 4-6 hours in a standard tissue culture incubator.[25] During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[25]

-

Solubilization: Carefully remove the MTT solution. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[25]

-

Measurement: Measure the absorbance of the purple solution at a wavelength of 570-595 nm using a microplate reader.[26] The absorbance is directly proportional to the number of viable cells.

B. In Vivo: Oral Administration in Mice

Oral gavage is a common method for administering compounds to rodents in preclinical studies.

Protocol:

-

Preparation of Resveratrol Solution: Prepare a homogenous suspension of resveratrol in a suitable vehicle (e.g., carboxymethylcellulose). The concentration should be calculated based on the desired dose and the average weight of the mice.

-

Animal Handling: Gently restrain the mouse to prevent movement and injury.

-

Gavage: Use a proper-sized gavage needle attached to a syringe. Insert the needle gently into the esophagus and deliver the resveratrol suspension directly into the stomach. The volume administered should be appropriate for the size of the mouse (typically 5-10 mL/kg).

-

Monitoring: After administration, monitor the animals for any signs of distress or adverse effects.

-

Study Duration: Repeat the administration as required by the study design (e.g., daily for several weeks).

IV. Bridging the Gap: From In Vitro to In Vivo

The transition from promising in vitro results to successful in vivo efficacy is a major hurdle in drug development. In the case of resveratrol, the stark difference in its stability and concentration in a cell culture dish versus a complex living organism highlights this challenge.[2] While in vitro studies are invaluable for identifying molecular targets and mechanisms, they often utilize concentrations of resveratrol that are not achievable in vivo due to its poor bioavailability.[2][17]

Future research should focus on strategies to improve the bioavailability of resveratrol, such as the development of novel delivery systems. Furthermore, a deeper understanding of the biological activities of its metabolites is crucial, as they may contribute significantly to the observed in vivo effects. Integrating data from both in vitro and in vivo studies is essential for a comprehensive evaluation of the therapeutic potential of resveratrol and for guiding its clinical development.

References

- 1. scispace.com [scispace.com]

- 2. Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Sirtuin System: The Holy Grail of Resveratrol? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Resveratrol and vascular health: evidence from clinical studies and mechanisms of actions related to its metabolites produced by gut microbiota [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Resveratrol and Clinical Trials: The Crossroad from In Vitro Studies to Human Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Resveratrol-like Compounds as SIRT1 Activators [mdpi.com]

- 14. Mechanism of human SIRT1 activation by resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Resveratrol - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Determination of Gnetol in Murine Biological Matrices by Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS): Application in a Biodistribution Study [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. scholars.uky.edu [scholars.uky.edu]

- 22. Resveratrol and cancer: Focus on in vivo evidence | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 23. Frontiers | Drug discovery and development for Parkinson’s disease: are preclinical models good enough? [frontiersin.org]

- 24. Resveratrol upregulates SIRT1 and inhibits cellular oxidative stress in the diabetic milieu: mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 25. m.youtube.com [m.youtube.com]

- 26. youtube.com [youtube.com]

- 27. youtube.com [youtube.com]

Pharmacokinetics and pharmacodynamics of Compound X

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Compound X (Ibuprofen)

Introduction

Compound X, known chemically as (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid and commonly referred to as Ibuprofen, is a nonsteroidal anti-inflammatory drug (NSAID) widely utilized for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] It is a member of the propionic acid derivative class of NSAIDs.[2] Ibuprofen is administered as a racemic mixture of its two enantiomers, R-(-)-ibuprofen and S-(+)-ibuprofen.[3] The S-(+)-enantiomer is responsible for most of the pharmacological activity.[4] This document provides a comprehensive overview of the pharmacodynamic and pharmacokinetic properties of Compound X, intended for researchers, scientists, and professionals in the field of drug development.

Pharmacodynamics

The primary mechanism of action for Compound X is the non-selective, reversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][5] These enzymes are responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2), a precursor to various prostaglandins and thromboxane A2.[3][6] Prostaglandins are key mediators of pain, inflammation, and fever.[6] The inhibition of COX-2 is primarily responsible for the analgesic, antipyretic, and anti-inflammatory effects of NSAIDs, while the inhibition of COX-1 is associated with some of its adverse effects, particularly on the gastrointestinal tract.[3][7]

The S-enantiomer of Ibuprofen is a more potent inhibitor of both COX-1 and COX-2 compared to the R-enantiomer.[1][5][8] In fact, the R-isomer is nearly inactive in inhibiting COX-2.[8]

Caption: Mechanism of action of Compound X (Ibuprofen) via inhibition of COX-1 and COX-2.

Quantitative Pharmacodynamic Data

The inhibitory potency of Compound X on COX isoforms is typically quantified by the half-maximal inhibitory concentration (IC50).

| Parameter | COX-1 | COX-2 | Notes |

| IC50 (S-Ibuprofen) | 2.1 µmol/L | 1.6 µmol/L | In-vitro human whole-blood assay.[5] |

| IC50 Ratio (COX-2/COX-1) | - | 2.3 - 3.3 | In-vitro whole blood assay, indicating a slight preference for COX-1 inhibition.[9] |

Experimental Protocol: In Vitro COX Inhibition Assay (Whole Blood Assay)

This assay is commonly used to determine the COX-1 and COX-2 inhibitory activity of NSAIDs in a physiologically relevant matrix.

-

Objective: To determine the IC50 values of Compound X for COX-1 and COX-2.

-

Materials: Freshly drawn human venous blood, Compound X stock solution, lipopolysaccharide (LPS) for COX-2 induction, and enzyme immunoassay (EIA) kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2).

-

Methodology:

-

COX-1 Activity (Platelets):

-

COX-2 Activity (Monocytes):

-

-

Data Analysis: The concentrations of TXB2 and PGE2 are plotted against the concentration of Compound X. The IC50 value, the concentration of Compound X that causes 50% inhibition of prostanoid synthesis, is calculated for each isoform.[9]

Pharmacokinetics

The pharmacokinetic profile of Compound X involves its absorption, distribution, metabolism, and excretion (ADME).[10]

Absorption

Compound X is rapidly and well-absorbed after oral administration, with a bioavailability of 80-100%.[3][11] Peak serum concentrations (Cmax) are typically reached within 1 to 2 hours (Tmax).[3][7] The rate of absorption can be slightly reduced when taken with food, but the overall extent of absorption is not significantly affected.[2][7]

Distribution

Following absorption, Compound X is highly bound to plasma proteins, approximately 99%.[3][12] The apparent volume of distribution is low, around 0.1 L/kg.[7]

Metabolism

Compound X is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9.[3][12] The major metabolites are hydroxylated and carboxylated derivatives, which are pharmacologically inactive.[3][7] An important metabolic process is the extensive unidirectional conversion of the less active R-enantiomer to the more active S-enantiomer in vivo.[3][7]

Excretion

The elimination of Compound X is rapid, with a serum half-life of approximately 2 to 4 hours.[3][13] Over 90% of an administered dose is excreted in the urine within 24 hours, primarily as metabolites and their conjugates.[2][7] Very little of the drug is excreted unchanged.[2]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for Compound X following oral administration.

| Parameter | Value | Unit | Notes |

| Bioavailability (Oral) | 80 - 100 | % | [3] |

| Time to Peak (Tmax) | 1 - 2 | hours | Can be delayed by food.[3][7] |

| Peak Concentration (Cmax) | Varies with dose | µg/mL | A 200 mg dose results in a lower Cmax than fast-acting formulations.[11] |

| Plasma Protein Binding | ~99 | % | Primarily to albumin.[3][12] |

| Volume of Distribution (Vd) | ~0.1 | L/kg | [7] |

| Elimination Half-life (t½) | 2 - 4 | hours | [3] |

| Metabolism | Hepatic (CYP2C9) | - | [3][12] |

| Excretion | >90% Renal | % | Excreted as metabolites and conjugates.[3][7] |

Experimental Protocol: Human Pharmacokinetic Study

This protocol outlines a typical single-dose, crossover study to evaluate the pharmacokinetic profile of an oral formulation of Compound X.

-

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) of Compound X in healthy volunteers.

-

Study Design: A randomized, open-label, single-dose, crossover study design is often employed.[14][15]

-

Subjects: A cohort of healthy adult volunteers. Subjects undergo a screening process to ensure they meet inclusion and exclusion criteria.

-

Methodology:

-

Subjects are randomized to a treatment sequence, receiving a single oral dose of Compound X (e.g., 200 mg) after an overnight fast.[14]

-

Serial blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 16 hours post-dose).[14]

-

A washout period of at least 7 days separates the treatment periods in a crossover design.[14]

-

Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.[14]

-

-

Bioanalytical Method: The concentration of Compound X in plasma samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using noncompartmental analysis.[14][15]

Caption: A typical workflow for a crossover pharmacokinetic study.

Safety Profile

Compound X is generally considered to have a favorable safety profile at over-the-counter doses.[16][17] However, adverse effects can occur, particularly with long-term use or at higher doses. The most common side effects are gastrointestinal in nature.[3][18]

Common Adverse Events

| System Organ Class | Adverse Event | Frequency (%) |

| Digestive System | Abdominal pain, Nausea, Dyspepsia | 1-10% |

| Nervous System | Headache, Dizziness | 1-10% |

| Body as a Whole | General malaise | >5% |

Frequency data is generalized from multiple sources and clinical experience.[19]

Serious but less frequent adverse effects include gastrointestinal ulceration and bleeding, renal impairment, and an increased risk of cardiovascular events at higher doses.[3][16]

Conclusion

Compound X (Ibuprofen) is a well-characterized NSAID with a clear pharmacodynamic mechanism of action and a predictable pharmacokinetic profile. Its therapeutic effects are derived from the non-selective inhibition of COX-1 and COX-2 enzymes, leading to reduced prostaglandin synthesis. It is rapidly absorbed, highly protein-bound, and eliminated primarily through hepatic metabolism and renal excretion of inactive metabolites. A thorough understanding of these properties is essential for its rational use in clinical practice and for the development of new drug formulations and therapeutic applications.

References

- 1. ClinPGx [clinpgx.org]

- 2. An Overview of Clinical Pharmacology of Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ibuprofen - Wikipedia [en.wikipedia.org]

- 4. Clinical pharmacokinetics of ibuprofen. The first 30 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. news-medical.net [news-medical.net]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Inhibition of cyclooxygenase-1 and -2 by R(-)- and S(+)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. Ibuprofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. google.com [google.com]

- 14. Pharmacokinetic and pharmacodynamic evaluation according to absorption differences in three formulations of ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dovepress.com [dovepress.com]

- 16. Ibuprofen Safety at the Golden Anniversary: Are all NSAIDs the Same? A Narrative Review | springermedizin.de [springermedizin.de]

- 17. Ibuprofen: pharmacology, efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Ibuprofen for adults: painkiller that also treats inflammation - NHS [nhs.uk]

- 19. haleonhealthpartner.com [haleonhealthpartner.com]

A Comprehensive Guide to the Solubility and Stability of Compound X

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the methodologies and findings related to the aqueous solubility and stability of the novel therapeutic agent, Compound X. The following sections detail the experimental protocols, present summarized data, and illustrate key workflows and degradation pathways to support ongoing drug development efforts.

Physicochemical Properties of Compound X

A summary of the key physicochemical properties of Compound X is presented below. These characteristics are fundamental to understanding its solubility and stability profiles.

| Property | Value | Method |

| Molecular Weight | 450.5 g/mol | LC-MS |

| pKa (acidic) | 8.2 | Potentiometric Titration |

| pKa (basic) | 3.5 | Potentiometric Titration |

| LogP | 3.8 | HPLC |

| Appearance | White Crystalline Solid | Visual Inspection |

Aqueous Solubility Assessment

The solubility of a compound is a critical determinant of its bioavailability and formulation feasibility.[1] Both kinetic and thermodynamic solubility assays were conducted to fully characterize Compound X.

Experimental Protocols

2.1.1. Kinetic Solubility Protocol

This high-throughput method assesses the solubility of a compound from a DMSO stock solution, mimicking conditions often found in early-stage biological screening assays.[2][3][4]

-

Stock Solution Preparation: A 10 mM stock solution of Compound X was prepared in 100% DMSO.

-

Serial Dilution: The stock solution was serially diluted in a 96-well plate using DMSO.

-

Buffer Addition: Phosphate-buffered saline (PBS, pH 7.4) was added to the wells to achieve final Compound X concentrations ranging from 1 µM to 200 µM. The final DMSO concentration was maintained at 1%.

-

Incubation: The plate was shaken for 2 hours at 25°C.[5]

-

Analysis: The plate was analyzed using nephelometry to detect light scattering from any precipitate formed.[2][4] The concentration at which precipitation was first observed was determined as the kinetic solubility.

2.1.2. Thermodynamic (Shake-Flask) Solubility Protocol

This method measures the true equilibrium solubility of a compound and is crucial for formulation development.[1][6]

-

Sample Preparation: An excess amount of solid, crystalline Compound X was added to separate vials containing PBS (pH 7.4), Simulated Gastric Fluid (SGF, pH 1.2), and Simulated Intestinal Fluid (SIF, pH 6.8).

-

Equilibration: The vials were sealed and agitated in a shaking incubator at 25°C for 24 hours to ensure equilibrium was reached.[5]

-

Separation: The resulting suspensions were filtered through a 0.45 µm PVDF syringe filter to remove undissolved solids.

-

Quantification: The concentration of Compound X in the filtrate was determined by a validated HPLC-UV method against a standard curve.

Solubility Data Summary

The results from both kinetic and thermodynamic solubility assays are summarized below.

| Assay Type | Medium | pH | Temperature (°C) | Solubility (µg/mL) |

| Kinetic | PBS + 1% DMSO | 7.4 | 25 | 55 |

| Thermodynamic | PBS | 7.4 | 25 | 35 |

| Thermodynamic | SGF | 1.2 | 25 | 150 |

| Thermodynamic | SIF | 6.8 | 25 | 40 |

Solubility Testing Workflow

The following diagram illustrates the general workflow for the solubility assessment of Compound X.

Solubility assessment workflow for Compound X.

Stability Assessment

Stability testing provides crucial information on how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[7] This section details the forced degradation studies and long-term stability protocols for Compound X.

Experimental Protocols

3.1.1. Forced Degradation (Stress Testing) Protocol

Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule.[7]

-

Sample Preparation: Solutions of Compound X (1 mg/mL) were prepared in the following stress conditions:

-

Acid Hydrolysis: 0.1 N HCl, incubated at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH, incubated at 60°C for 24 hours.

-

Oxidation: 3% H₂O₂, incubated at 25°C for 24 hours.

-

Thermal: Solid compound stored at 80°C for 48 hours.[8]

-

Photolytic: Solution exposed to 1.2 million lux hours of visible light and 200 watt hours/square meter of UV light, as per ICH Q1B guidelines.[8][9]

-

-

Neutralization: Acidic and basic solutions were neutralized after the incubation period.

-

Analysis: All samples were diluted to a suitable concentration and analyzed using a stability-indicating HPLC-UV/MS method to separate and identify degradants.

3.1.2. Long-Term Stability Protocol (ICH Conditions)

This protocol follows the International Council for Harmonisation (ICH) guidelines to establish a re-test period and recommended storage conditions.[7][9]

-

Batch Selection: Three primary batches of Compound X were used for the study.

-

Packaging: Samples were stored in their proposed final container closure system (amber glass vials).

-

Storage Conditions: Samples were stored under the following long-term and accelerated conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[10]

-

-

Time Points: Samples are pulled and analyzed at 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies, and at 0, 3, and 6 months for accelerated studies.

-

Analysis: At each time point, samples are tested for appearance, assay (potency), purity (degradation products), and moisture content.

Stability Data Summary

The following table summarizes the findings from the forced degradation study.

| Stress Condition | % Degradation | Major Degradants Identified |

| 0.1 N HCl, 60°C | 12.5% | D1 (Hydrolysis Product) |

| 0.1 N NaOH, 60°C | 8.2% | D1 (Hydrolysis Product) |

| 3% H₂O₂, 25°C | 15.8% | D2 (N-Oxide) |

| Thermal (80°C) | < 1.0% | None significant |

| Photolytic (ICH Q1B) | 5.5% | D3 (Photodegradant) |

Postulated Degradation Pathway

Based on the forced degradation results, a primary degradation pathway involving hydrolysis and oxidation has been proposed for Compound X.

References

- 1. creative-biolabs.com [creative-biolabs.com]

- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. enamine.net [enamine.net]

- 6. In-vitro Thermodynamic Solubility [protocols.io]

- 7. database.ich.org [database.ich.org]

- 8. youtube.com [youtube.com]

- 9. ICH Official web site : ICH [ich.org]

- 10. youtube.com [youtube.com]

Where to buy Compound X for laboratory research?

An in-depth technical guide on sourcing a specific chemical for laboratory research requires the exact name of the compound. "Compound X" is a placeholder and does not refer to a specific, searchable molecule.

To provide a comprehensive guide that includes reputable suppliers, quantitative data, detailed experimental protocols, and relevant signaling pathways, the precise chemical name is necessary. Different compounds are synthesized, sold, and studied by different entities, and their associated data and methodologies are unique.

For instance, a search for "aspirin" would yield specific suppliers like Sigma-Aldrich, Thermo Fisher Scientific, and Cayman Chemical, along with established experimental protocols for its use in various assays and diagrams of its mechanism of action. In contrast, a search for the generic "Compound X" does not provide actionable results for the scientific community.

Researchers, scientists, and drug development professionals are encouraged to specify the exact compound of interest to obtain an accurate and useful technical guide.

Application Notes: The Use of Compound X, a MEK1/2 Inhibitor, in Cell Culture Assays

For Research Use Only.

Product Information

Product Name: Compound X

Synonyms: MEK1/2 Inhibitor, CX-1234

Appearance: White to off-white crystalline solid

Solubility: Soluble in DMSO (≥50 mg/mL), less soluble in Ethanol (<5 mg/mL) and Water (<0.1 mg/mL).

Mechanism of Action: Compound X is a potent, selective, and non-ATP-competitive inhibitor of MEK1 and MEK2 (MAPK/ERK Kinase 1 and 2). By inhibiting MEK1/2, Compound X prevents the phosphorylation and activation of ERK1/2 (Extracellular signal-regulated kinase 1 and 2), a key downstream component of the Ras/Raf/MEK/ERK signaling pathway.[1][2] This pathway is frequently dysregulated in various human cancers and plays a critical role in cell proliferation, survival, and differentiation.[2][3]

Signaling Pathway

The Ras/Raf/MEK/ERK pathway is a central signaling cascade that transduces signals from cell surface receptors to the nucleus, regulating fundamental cellular processes.[2][4] Compound X specifically targets and inhibits MEK1/2, thereby blocking the entire downstream cascade.

Figure 1. Compound X inhibits the MAPK/ERK signaling pathway.

Applications

Compound X is a valuable tool for studying the role of the MEK/ERK pathway in various cellular processes. Key applications include:

-

Cancer Research: Investigating the effects of MEK inhibition on the growth, proliferation, and survival of cancer cell lines.[5][6]

-

Drug Discovery: Screening for synergistic effects with other anti-cancer agents.[7][8]

-

Signal Transduction Research: Elucidating the downstream targets and cellular functions regulated by ERK signaling.[9]

Experimental Protocols

Preparation of Compound X Stock Solution

It is crucial to prepare a concentrated stock solution in an appropriate solvent, which can then be diluted to the final working concentration in cell culture medium.[10][11]

Materials:

-

Compound X powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes or glass vials[11]

Procedure:

-

Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of Compound X and volume of DMSO.

-

Aseptically weigh the Compound X powder and add it to a sterile tube.

-

Add the calculated volume of sterile DMSO.

-

Vortex or sonicate at room temperature until the compound is completely dissolved.[12]

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[10]

-

Store the stock solution at -20°C or -80°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.[11][13] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

General Workflow for Cell-Based Assays

The following diagram outlines a typical workflow for treating cells with Compound X and performing subsequent analysis.

Figure 2. General experimental workflow for using Compound X.

Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[14] Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15]

Materials:

-

96-well cell culture plates

-

Compound X stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[15]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO).[16]

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of medium and incubate overnight.[16]

-

Prepare serial dilutions of Compound X in culture medium at 2x the final desired concentrations.

-

Remove the medium from the wells and add 100 µL of the appropriate Compound X dilution or vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

-

Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[15][16]

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[15]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a plate reader.[16][17]

Protocol: Western Blot for p-ERK Inhibition

Western blotting can be used to confirm the mechanism of action of Compound X by detecting a decrease in the phosphorylation of ERK1/2.

Materials:

-

6-well cell culture plates

-

Compound X stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors.[18]

-

BCA Protein Assay Kit

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 and Rabbit anti-total-ERK1/2.[18]

-

HRP-conjugated anti-rabbit secondary antibody.[19]

-

Chemiluminescence (ECL) substrate

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of Compound X for a short duration (e.g., 1-4 hours).

-

Wash cells with ice-cold PBS and lyse them using RIPA buffer.[18]

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.[20]

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[20]

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with anti-phospho-ERK1/2 primary antibody overnight at 4°C.[21]

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

-

Detect the signal using an ECL substrate and an imaging system.

-

(Optional but Recommended) Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to confirm equal protein loading.[19]

Protocol: Transwell Cell Migration Assay

This assay measures the effect of Compound X on cell migration towards a chemoattractant.[22][23]

Materials:

-

24-well plates with Transwell inserts (typically 8 µm pore size).[24]

-

Compound X stock solution

-

Chemoattractant (e.g., medium with 10% FBS)

-

Serum-free medium

-

Cotton swabs, methanol for fixation, and Crystal Violet for staining.[25]

Procedure:

-

(Optional for invasion assay) Coat the Transwell insert membrane with a thin layer of Matrigel.[24]

-

Add 600 µL of chemoattractant medium to the lower chamber of the 24-well plate.[24]

-

Harvest cells and resuspend them in serum-free medium at a density of 1 x 10^5 cells/mL.

-

Add Compound X or vehicle control to the cell suspension at the desired concentrations.

-

Add 200 µL of the cell suspension to the upper chamber of the Transwell insert.

-

Incubate for 12-24 hours at 37°C.

-

After incubation, carefully remove the non-migrated cells from the top surface of the membrane with a cotton swab.[25]

-

Fix the migrated cells on the bottom surface with methanol for 10 minutes.

-

Stain the fixed cells with 0.5% Crystal Violet for 15-20 minutes.

-

Gently wash the inserts with water and allow them to air dry.

-

Count the number of migrated cells in several random fields under a microscope.

Data Presentation

Quantitative data should be presented clearly for analysis. Below are examples of how to structure data tables for the described assays.

Table 1: Effect of Compound X on Cell Viability (IC50 Determination)

| Compound X Conc. (µM) | Absorbance (570 nm) Mean ± SD | % Viability |

|---|---|---|

| 0 (Vehicle) | 1.25 ± 0.08 | 100 |

| 0.01 | 1.18 ± 0.06 | 94.4 |

| 0.1 | 0.95 ± 0.05 | 76.0 |

| 1 | 0.61 ± 0.04 | 48.8 |

| 10 | 0.22 ± 0.03 | 17.6 |

| 100 | 0.08 ± 0.02 | 6.4 |

Table 2: Densitometry Analysis of p-ERK Levels from Western Blot

| Compound X Conc. (µM) | p-ERK / Total ERK Ratio (Normalized to Vehicle) |

|---|---|

| 0 (Vehicle) | 1.00 |

| 0.01 | 0.85 |

| 0.1 | 0.42 |

| 1 | 0.11 |

| 10 | <0.05 |

Table 3: Quantification of Cell Migration

| Treatment | Migrated Cells per Field (Mean ± SD) | % Inhibition of Migration |

|---|---|---|

| Vehicle Control | 215 ± 22 | 0 |

| Compound X (1 µM) | 88 ± 15 | 59.1 |

| Compound X (10 µM) | 31 ± 9 | 85.6 |

References

- 1. youtube.com [youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. google.com [google.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Cancer treatment - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. youtube.com [youtube.com]

- 10. phytotechlab.com [phytotechlab.com]

- 11. emulatebio.com [emulatebio.com]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.cn [medchemexpress.cn]

- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 15. broadpharm.com [broadpharm.com]

- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Western blot analysis of phosphorylated ERK1/2 expression and PAR formation [bio-protocol.org]

- 19. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 2.4. Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins [bio-protocol.org]

- 21. researchgate.net [researchgate.net]

- 22. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]

- 23. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 24. Transwell migration and invasion assays [bio-protocol.org]

- 25. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Application Notes and Protocols for Dissolving Compound X for In Vivo Experiments

For researchers, scientists, and drug development professionals, the successful delivery of a test compound, herein referred to as "Compound X," in in vivo experiments is critically dependent on its effective dissolution and formulation. The method of dissolution can significantly impact the compound's bioavailability, efficacy, and toxicity. This document provides a comprehensive guide to selecting an appropriate dissolution strategy for Compound X, complete with detailed protocols and quantitative data to aid in formulation development.

Initial Assessment and Strategy Selection

The first step in dissolving Compound X is to understand its physicochemical properties. Key parameters include its solubility in aqueous and organic solvents, its Biopharmaceutics Classification System (BCS) class (if known), and its chemical stability. This initial assessment will guide the selection of a suitable formulation strategy.

A decision-making workflow for selecting an appropriate formulation strategy is outlined below.

A decision-making workflow for selecting a suitable formulation strategy for Compound X.

Common Vehicles and Excipients for In Vivo Formulations

The choice of vehicle is paramount and depends on the route of administration and the properties of Compound X. Below are tables summarizing common solvents and excipients.

Table 1: Common Solvents for In Vivo Drug Administration

| Solvent/Co-solvent | Properties & Common Use | Route of Administration |

| Saline (0.9% NaCl) | Isotonic, well-tolerated. For water-soluble compounds. | Oral, IV, IP, SC |

| Phosphate-Buffered Saline (PBS) | Buffered to maintain physiological pH. For pH-sensitive compounds. | Oral, IV, IP, SC |

| Dimethyl Sulfoxide (DMSO) | Aprotic solvent for a wide range of compounds. Use at lowest effective concentration. | Oral, IP, SC (IV use requires caution and high dilution) |

| Polyethylene Glycol (PEG 300/400) | Water-miscible co-solvent for poorly soluble compounds. | Oral, IP, SC, IV |

| Ethanol | Co-solvent, often used in combination with other vehicles. Use with caution due to potential for irritation and toxicity. | Oral, IP (low concentrations) |

| Vegetable Oils (Corn, Sesame, Olive) | For highly lipophilic compounds. Not suitable for IV administration. | Oral, IP, SC |

Table 2: Maximum Tolerated Doses (MTD) of Common Solvents in Rodents

| Solvent | Species | Route | MTD (g/kg) |

| PEG 400 | Rat | Oral | 38.6 |

| DMSO | Rat | IP | 13.7 |

| Tween 80 | Mouse | IV | 4.5 |

Note: MTD values can vary based on the specific study and animal strain. These values should be used as a guideline, and toxicity should be assessed in pilot studies.

Table 3: Common Excipients for Enhancing Solubility and Stability

| Excipient | Function | Use |

| Polysorbate 80 (Tween 80) | Surfactant, emulsifier | Suspensions, emulsions, nanosuspensions |

| Poloxamer 188 | Surfactant, stabilizer | Nanosuspensions, solutions |

| Hydroxypropyl Methylcellulose (HPMC) | Suspending agent, viscosity modifier | Suspensions |

| Sodium Carboxymethyl Cellulose (Na-CMC) | Suspending agent, viscosity modifier | Suspensions |

| Cyclodextrins (e.g., HP-β-CD) | Solubilizing agent (forms inclusion complexes) | Aqueous solutions |

Experimental Protocols

Protocol for Preparing a Simple Aqueous Solution

This protocol is suitable for water-soluble compounds.

Materials:

-

Compound X

-

Sterile Saline (0.9% NaCl) or PBS

-

Sterile conical tubes or vials

-

Vortex mixer

-

Magnetic stirrer and stir bar (optional)

-

0.22 µm sterile syringe filter

Procedure:

-

Weigh the required amount of Compound X and place it in a sterile conical tube.

-

Add the calculated volume of sterile saline or PBS to achieve the desired final concentration.

-

Vortex the mixture until Compound X is completely dissolved. A magnetic stirrer can be used for larger volumes or less soluble compounds.

-

Visually inspect the solution for any undissolved particles.

-

If for parenteral administration, sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile vial.

Protocol for Preparing a Suspension for Oral Gavage

This protocol is for compounds that are not soluble in aqueous vehicles.

Materials:

-

Compound X

-

Vehicle (e.g., 0.5% HPMC in water, 0.5% Na-CMC in water)

-

Mortar and pestle or homogenizer

-

Vortex mixer

-

Magnetic stirrer and stir bar

Procedure:

-

Prepare the vehicle by dissolving the suspending agent (e.g., HPMC, Na-CMC) in water. This may require heating and/or vigorous stirring. Allow the vehicle to cool to room temperature.

-

Weigh the required amount of Compound X.

-

If necessary, reduce the particle size of Compound X by gently grinding it with a mortar and pestle.

-

In a suitable container, add a small amount of the vehicle to the powdered Compound X to create a paste.

-

Gradually add the remaining vehicle while continuously mixing with a vortex mixer or magnetic stirrer.

-

Continue stirring for at least 30 minutes to ensure a uniform suspension.

-

Visually inspect for uniformity. The suspension should be mixed well before each administration to ensure consistent dosing.

Protocol for Preparing an Oil-in-Water (O/W) Emulsion

This protocol is for lipophilic compounds that can be dissolved in an oil phase.

Materials:

-

Compound X

-

Oil phase (e.g., corn oil, sesame oil)

-

Aqueous phase (e.g., sterile water or saline)

-

Emulsifying agent (e.g., Tween 80)

-

High-shear homogenizer or sonicator

-

Vortex mixer

Procedure:

-

Dissolve Compound X in the oil phase. Gentle heating may be required, but the stability of the compound at elevated temperatures should be considered.

-

Prepare the aqueous phase containing the emulsifying agent.

-

Slowly add the oil phase (containing Compound X) to the aqueous phase while continuously mixing at high speed using a homogenizer or sonicator.

-

Continue homogenization/sonication for a sufficient time to achieve a stable, milky-white emulsion with a uniform droplet size.

-

Visually inspect the emulsion for any signs of phase separation.

Signaling Pathways in Drug Absorption

The absorption of orally administered drugs from the gastrointestinal tract is a complex process involving various transport mechanisms across the intestinal epithelium. Understanding these pathways is crucial for optimizing drug delivery.

Major pathways of drug absorption across the intestinal epithelium.

These pathways include:

-

Transcellular Passive Diffusion: Lipophilic drugs can pass directly through the lipid bilayer of the enterocyte membranes.

-

Paracellular Passive Diffusion: Small, hydrophilic molecules may pass through the tight junctions between enterocytes.

-

Carrier-Mediated Transport: Many drugs utilize transport proteins to cross the cell membrane. This can be either active transport (requiring energy) or facilitated diffusion.

-

Efflux Pumps: Proteins like P-glycoprotein (P-gp) can actively pump drugs out of the enterocytes and back into the intestinal lumen, reducing their absorption.

Conclusion

The successful dissolution and formulation of Compound X for in vivo experiments is a critical step in preclinical drug development. A thorough understanding of the compound's properties, coupled with a systematic approach to formulation development, will ensure reliable and reproducible experimental outcomes. The protocols and data provided in this document serve as a starting point for researchers to develop an optimal delivery system for their specific compound of interest. It is always recommended to perform pilot studies to assess the tolerability and pharmacokinetics of a new formulation before proceeding to definitive efficacy studies.

Application Notes & Protocols: Compound X Dosage Calculation for Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction to Compound X

Compound X is a novel, potent, and selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway. Dysregulation of this pathway is a critical factor in the proliferation and survival of various cancer cells. These application notes provide a comprehensive guide for calculating the appropriate dosage of Compound X for preclinical animal studies, ensuring efficacy while minimizing toxicity. The protocols outlined herein are designed to facilitate the establishment of dose-response relationships and to determine a safe and effective therapeutic window for Compound X in common rodent models.

Mechanism of Action

Compound X primarily targets the p110α catalytic subunit of Phosphoinositide 3-kinase (PI3K), preventing the phosphorylation of PIP2 to PIP3. This action inhibits the downstream activation of AKT and mTOR, leading to cell cycle arrest and apoptosis in tumor cells. Understanding this pathway is crucial for designing relevant pharmacodynamic biomarker studies to accompany efficacy experiments.

Principles of Dosage Calculation

The initial dosage for animal studies can be estimated from in vitro data and subsequently refined using established scaling methods and in vivo studies.

Dose Extrapolation from In Vitro Data

While not a direct method for determining in vivo dosage, the in vitro IC50 (half-maximal inhibitory concentration) of Compound X provides a starting point. A general rule of thumb is to aim for in vivo plasma concentrations that are several-fold higher than the in vitro IC50 value. For Compound X, the IC50 against the target p110α is 50 nM.

Allometric Scaling for Interspecies Dose Conversion

Allometric scaling is a widely accepted method for extrapolating doses between species based on body surface area (BSA).[1] This method is more accurate than simple weight-based scaling because many physiological processes, including drug metabolism, scale more reliably with BSA.[1]

The primary formula for converting a known human dose to an animal equivalent dose (AED) is:

Animal Dose (mg/kg) = Human Dose (mg/kg) × (Human Km / Animal Km) [2][3]

The Km factor is calculated as Body Weight (kg) / Body Surface Area (m²). Standard Km values for various species are provided in the table below.

Table 1: Species Km Factors for Dose Conversion

| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor |

|---|---|---|---|

| Mouse | 0.02 | 0.007 | 3 |

| Rat | 0.15 | 0.025 | 6 |

| Dog | 10 | 0.50 | 20 |

| Human | 60 | 1.60 | 37 |

Source: Adapted from publicly available preclinical research guidelines.[2][3]

Example Calculation: If a projected effective human dose of Compound X is 10 mg/kg, the equivalent dose for a rat would be:

-

Rat Dose = 10 mg/kg × (37 / 6) ≈ 61.7 mg/kg

Conversely, to convert a No Observed Adverse Effect Level (NOAEL) from an animal study to a Human Equivalent Dose (HED), the formula is adjusted:

HED (mg/kg) = Animal NOAEL (mg/kg) × (Animal Km / Human Km) [1]

Experimental Protocols

The following protocols outline the necessary steps for preparing and administering Compound X and evaluating its effects in vivo.

Protocol: Dose Formulation

Compound X is sparingly soluble in water. Therefore, a suspension is recommended for oral administration.

Materials:

-

Compound X (powder form)

-